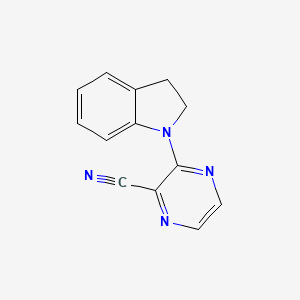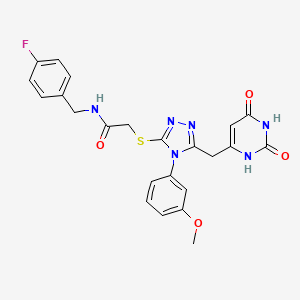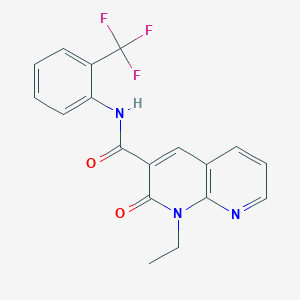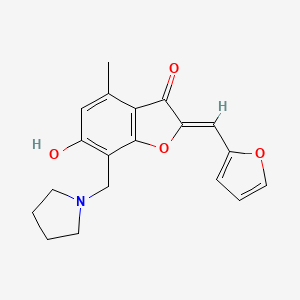
3-(Indolin-1-yl)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Indolin-1-yl)pyrazine-2-carbonitrile is an organic chemical compound with the molecular formula C14H9N5. It is a derivative of pyrazinecarbonitrile, which is used as a single-source precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) and is an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . The indole nucleus is found in many synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives with anti-inflammatory effects .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . The indole nucleus is a part of many clinically used anticancer drugs . The presence of the indole nucleus in biologically active pharmacophores makes it an important heterocyclic compound with broad-spectrum biological activities .
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . For example, novel indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties . The indole nucleus is found in many synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives with antioxidant effects .
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . For instance, compounds bearing pyrazine and 1,2,4-triazole analogues have shown significant antibacterial and antifungal activities .
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity . Additionally, hybrid compounds bearing pyrazine and 1,2,4-triazole analogues have been synthesized and screened for their efficacy against the Mycobacterium tuberculosis H37Rv strain .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . The indole nucleus is a part of many clinically used antidiabetic drugs . The presence of the indole nucleus in biologically active pharmacophores makes it an important heterocyclic compound with broad-spectrum biological activities .
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound 3-(Indolin-1-yl)pyrazine-2-carbonitrile is a derivative of indole and pyrazine . Indole derivatives have been found to bind with high affinity to multiple receptors . Pyrrolopyrazine derivatives, which contain a pyrazine ring, have shown activities against various targets, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Pyrrolopyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities .
Biochemical Pathways
Indole derivatives have been associated with a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
3-(2,3-dihydroindol-1-yl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-9-11-13(16-7-6-15-11)17-8-5-10-3-1-2-4-12(10)17/h1-4,6-7H,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFCXVXPCCIKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Indolin-1-yl)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2791904.png)
![(3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2791907.png)
![4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791911.png)
![1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2791912.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791913.png)

![5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride](/img/structure/B2791916.png)

![ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2791919.png)

![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2791924.png)